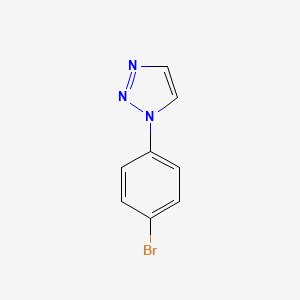

1-(4-溴苯基)-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌和抗细菌活性

1-(4-溴苯基)-1H-1,2,3-三唑衍生物在抗菌和抗细菌活性方面已显示出有希望的结果。具体而言,某些衍生物已证明对微生物具有有效的抗菌活性,例如 M. a. 和 E. c.,甚至超过了已知的抗菌剂如三氯生和氟康唑的有效性 (Zhao 等人,2012)。此外,通过末端炔烃与芳香叠氮化物的点击反应合成的磺酰胺标记的 1,2,3-三唑已显示出针对包括金黄色葡萄球菌和枯草芽孢杆菌在内的各种菌株的显着抗菌活性 (Kaushik 等人,2020)。

缓蚀

化合物 1-(4-溴苯基)-1H-1,2,3-三唑,尤其是在明确定义的结构中使用时,已证明具有较高的缓蚀效率。例如,一种特定的衍生物在酸性介质中对低碳钢表现出令人印象深刻的 94% 缓蚀效率,暗示其在保护金属免受腐蚀方面的潜在应用 (Hrimla 等人,2021)。

催化

1,2,3-三唑衍生物,包括那些具有 1-(4-溴苯基)-1H-1,2,3-三唑结构的衍生物,已用于催化应用中。例如,涉及这些三唑的配合物已因其在各种反应中的催化功效而被探索,例如转移氢化和氧化过程,展示了它们在催化化学中的多功能性和潜力 (Saleem 等人,2013)。

超分子相互作用

1,2,3-三唑的多样超分子相互作用,包括具有 1-(4-溴苯基)-1H-1,2,3-三唑结构的超分子相互作用,已导致在超分子和配位化学中的应用。这些化合物可以参与各种相互作用,例如氢键和卤素键、阴离子识别和金属配位,这使得它们在复杂分子系统的设计中很有价值 (Schulze & Schubert,2014)。

安全和危害

The safety data sheet for a related compound, 4-Bromophenylacetic acid, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . Another related compound, 1-(4-Bromophenyl)ethanol, is also classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation .

作用机制

Target of Action

Related compounds, such as pyrazole-bearing compounds, have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that 1-(4-Bromophenyl)-1H-1,2,3-triazole may also target similar pathways or enzymes in these organisms.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in the organism’s biochemistry . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which suggests that they may interact with specific enzymes or receptors in the organism, inhibiting their function and leading to the organism’s death .

Biochemical Pathways

For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may interfere with the biochemical pathways these organisms use for growth and reproduction .

Result of Action

Related compounds have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may cause cell death or inhibit the growth of these organisms .

生化分析

Biochemical Properties

The biochemical properties of 1-(4-Bromophenyl)-1H-1,2,3-triazole are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The bromophenyl group may participate in halogen bonding, a type of non-covalent interaction, with proteins and enzymes . The triazole ring could potentially act as a ligand, binding to metal ions in enzymes or proteins .

Cellular Effects

The cellular effects of 1-(4-Bromophenyl)-1H-1,2,3-triazole are currently unknown. Similar compounds have been shown to have various effects on cells. For example, some bromophenyl compounds have been found to exhibit antitumor activities . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Safety data sheets suggest that similar compounds are stable under normal conditions .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1-(4-Bromophenyl)-1H-1,2,3-triazole in animal models. Similar compounds have been tested in animal models and have shown dose-dependent effects .

Metabolic Pathways

Similar compounds have been found to be metabolized by cytochrome P450-dependent monooxygenases .

Transport and Distribution

Similar compounds have been found to be transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of 1-(4-Bromophenyl)-1H-1,2,3-triazole is not well-studied. Similar compounds have been found to exhibit specific subcellular localization. For example, a conjugate of bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK ligand, with a fluorescent Ru(II)-bipyridine complex exhibits specific subcellular localization in mitochondria .

属性

IUPAC Name |

1-(4-bromophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWNHDWVMOQQTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782393.png)

![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)

![6,7-Dimethoxy-3-[(4-methoxyphenyl)sulfonyl]-4-piperidin-1-ylquinoline](/img/structure/B2782406.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2782407.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)